![molecular formula C29H26N6O2 B2861935 4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 477241-47-7](/img/structure/B2861935.png)

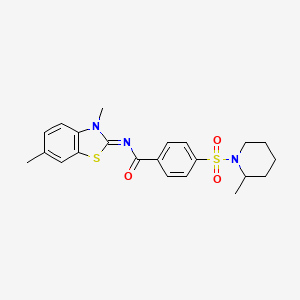

4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine” is a complex organic molecule. It has a molecular formula of C16H17N3O3 .

Synthesis Analysis

The synthesis of similar compounds involves a series of reactions. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The final products were purified by column chromatography .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex. For instance, in the synthesis of similar compounds, the reaction mixture was vortexed and the absorbance was determined spectrophotometrically . The reaction mixture was then cooled to room temperature, and the obtained solid was filtered, washed with cold water, and dried under vacuum .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 299.32 . It has a predicted boiling point of 540.8±50.0 °C and a predicted density of 1.317±0.06 g/cm3 . The compound is a solid at room temperature .Applications De Recherche Scientifique

Neuroprotective Agents

Studies have explored the synthesis of novel 4-arylpyrimidine derivatives, including those related to the specified compound, for their anti-anoxic (AA) and anti-lipid peroxidation activities. These compounds, such as 6,7-dihydro-6-[2-(dimethylamino)-ethyl]-4-(3-nitrophenyl)-2-phenyl-5H-pyrrolo[3,4-d]pyrimidine-5-one and 6-methyl-5-(4-methyl-piperazin-1-ylmethyl)-4-(3-nitrophenyl)-2-phenylpyrimidine, have shown potential as cerebral protective agents by demonstrating effectiveness against conditions like cerebral edema in rats, indicating their neuroprotective capabilities (A. Kuno et al., 1992).

Antitubercular and Antileishmanial Activities

The antitubercular activity of 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives has led to the discovery of potential drug candidates for neglected tropical diseases like visceral leishmaniasis. These studies have helped in understanding the structural requirements for improving solubility and safety without compromising the activity against such diseases, indicating the versatility of nitro-aromatic compounds in drug development (A. M. Thompson et al., 2016).

Adenosine Receptor Affinity

Research into 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine derivatives substituted with piperazino moieties has shown significant affinity and selectivity profiles for human adenosine A1 and A2A receptors. These findings suggest potential therapeutic applications in conditions influenced by adenosine receptor activity, such as cardiovascular diseases and neurological disorders (L. Squarcialupi et al., 2017).

Mécanisme D'action

Target of Action

The compound, also known as “Oprea1_729404” or “4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine”, primarily targets the RAC-alpha serine/threonine-protein kinase (Akt) and Glycogen synthase kinase-3 beta (GSK-3β) . These proteins play crucial roles in intracellular signaling pathways regulating growth and survival .

Mode of Action

The compound acts as an ATP-competitive inhibitor, selectively inhibiting Akt over the closely related kinase PKA . It binds to the ATP-binding site of Akt, preventing the phosphorylation and activation of Akt . This results in the inhibition of downstream signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K)/Akt signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). The inhibition of Akt by the compound disrupts this pathway, affecting downstream substrates such as GSK3β, FKHRL1, BAD, and mTOR . This results in reduced cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability

Result of Action

The inhibition of Akt by the compound leads to a decrease in cell proliferation and survival . In preclinical studies, representative compounds have been shown to modulate biomarkers of signaling through Akt in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

Propriétés

IUPAC Name |

7-(4-methylphenyl)-4-[4-(4-nitrophenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26N6O2/c1-21-7-9-24(10-8-21)34-19-26(22-5-3-2-4-6-22)27-28(30-20-31-29(27)34)33-17-15-32(16-18-33)23-11-13-25(14-12-23)35(36)37/h2-14,19-20H,15-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEYTSLKMNOVCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylic acid](/img/structure/B2861852.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]phenyl]acetamide](/img/structure/B2861853.png)

![Cyclopropyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2861855.png)

![6-Fluoro-4-[(4-fluorophenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2861857.png)

![4,7-Dimethyl-2-[(2-methylphenyl)methyl]-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2861858.png)

![N-mesityl-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2861859.png)

![2-[3-(4-Fluorophenyl)-7,9-dimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl]acetamide](/img/structure/B2861861.png)

![N1-isopentyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2861865.png)

![Tert-butyl 4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxylate](/img/structure/B2861868.png)

![methyl 4-[({[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2861869.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)acetic acid hydrochloride](/img/structure/B2861870.png)

![N-(4-methylcyclohexyl)-3-{3-[4-(4-methylpiperidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2861875.png)